Cas no 866845-81-0 (1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

1-(4-Chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound featuring a dihydroquinolin-4-one core with multiple functional modifications. The presence of a 4-chlorophenylmethyl group at the 1-position and a 4-methylbenzenesulfonyl moiety at the 3-position enhances its structural complexity and potential reactivity. The dimethoxy substitution at the 6,7-positions contributes to electronic modulation, which may influence solubility and binding properties. This compound is of interest in medicinal chemistry and material science due to its multifunctional architecture, offering opportunities for further derivatization or application in targeted research. Its well-defined structure ensures reproducibility in synthetic and analytical studies.
1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one structure
866845-81-0 structure
Product name:1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No:866845-81-0
MF:C25H22ClNO5S
MW:483.963884830475
CID:5866623
PubChem ID:2137482

1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
    • 4(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-[(4-methylphenyl)sulfonyl]-
    • 1-(4-chlorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one
    • 866845-81-0
    • F1605-1102
    • AKOS001837998
    • 1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • 1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • Inchi: 1S/C25H22ClNO5S/c1-16-4-10-19(11-5-16)33(29,30)24-15-27(14-17-6-8-18(26)9-7-17)21-13-23(32-3)22(31-2)12-20(21)25(24)28/h4-13,15H,14H2,1-3H3
    • InChI Key: BVLSMGDRFOQLKU-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(Cl)C=C2)C2=C(C=C(OC)C(OC)=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 483.0907217g/mol
  • Monoisotopic Mass: 483.0907217g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 824
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.3Ų
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.356±0.06 g/cm3(Predicted)
  • Boiling Point: 690.1±55.0 °C(Predicted)
  • pka: 0.02±0.70(Predicted)

1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1605-1102-20mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1605-1102-100mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1605-1102-3mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1605-1102-4mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1605-1102-40mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1605-1102-1mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1605-1102-2mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1605-1102-25mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1605-1102-30mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1605-1102-10mg
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866845-81-0 90%+
10mg
$79.0 2023-05-17

1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Related Literature

Additional information on 1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Comprehensive Overview of 1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 866845-81-0)

The compound 1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 866845-81-0) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a dihydroquinolin-4-one core substituted with dimethoxy, chlorophenyl, and methylbenzenesulfonyl groups, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in modulating enzyme activity or receptor binding, though further studies are required to confirm its efficacy and safety.

In recent years, the demand for novel small-molecule inhibitors and targeted therapeutics has surged, driven by advancements in precision medicine. This compound’s unique sulfonyl and quinolinone moieties suggest possible interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs). Such properties align with current trends in AI-driven drug discovery, where computational models predict molecular behavior to accelerate research. Users frequently search for terms like "quinolinone derivatives in drug design" or "sulfonyl group biological activity", reflecting growing interest in structurally complex molecules like this one.

The synthesis of 1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves multi-step organic reactions, including sulfonylation and cyclization processes. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are critical for characterizing its purity and structural integrity. These methods are frequently discussed in forums and publications, with search queries like "HPLC analysis of sulfonylated compounds" gaining traction among chemists and quality control professionals.

From a commercial perspective, this compound falls under the category of high-value research chemicals. Suppliers often highlight its CAS No. 866845-81-0 to ensure traceability and compliance with regulatory standards. The rise of e-commerce platforms for lab chemicals has made such niche products more accessible, with keywords like "buy quinolinone derivatives online" or "CAS 866845-81-0 suppliers" becoming popular in search engines. However, buyers must verify vendor credentials due to the compound’s specialized nature.

Environmental and safety considerations are also paramount. While not classified as hazardous, proper handling protocols for organic sulfonates and chlorinated aromatics should be followed. Searches like "safe handling of dimethoxyquinoline derivatives" indicate user awareness of best practices. Additionally, the compound’s stability under various conditions (e.g., pH, temperature) is a recurring topic in research discussions, often tied to queries such as "storage stability of sulfonyl-containing compounds."

In conclusion, 1-(4-chlorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one represents a compelling case study in modern medicinal chemistry. Its structural complexity and potential applications resonate with trends in drug discovery, computational chemistry, and high-throughput screening. As interest in tailored molecular scaffolds grows, this compound’s role in advancing scientific knowledge and therapeutic innovation is likely to expand, making it a noteworthy subject for both academia and industry.

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